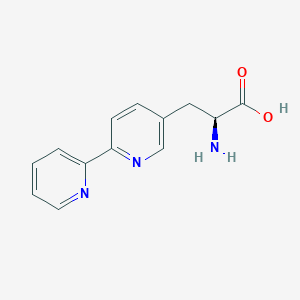

3-(2,2'-Bipyridin-5-Yl)-L-Alanine

Description

Significance of Unnatural Amino Acids in Chemical Biology and Protein Engineering

Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are those not among the 20 standard amino acids genetically encoded in living organisms. nih.govbitesizebio.com Their incorporation into proteins is a powerful strategy in chemical biology and protein engineering, as it allows for the introduction of novel chemical and physical properties into proteins, expanding their functional repertoire beyond what is accessible through natural amino acids alone. nih.govresearchgate.netanu.edu.au

The ability to site-specifically insert UAAs into a protein's primary sequence enables researchers to:

Introduce new functional groups : UAAs can carry a wide array of chemical functionalities, such as azides, alkynes, and photocaged groups, which can be used for bioorthogonal conjugation, allowing for the precise labeling of proteins in vitro and in vivo. researchgate.netnih.gov

Probe protein structure and function : The incorporation of UAAs with unique spectroscopic or cross-linking capabilities provides a means to investigate protein conformation, dynamics, and interactions with other molecules in their native environment. nih.govnih.gov

Enhance protein stability and activity : By replacing natural amino acids with UAAs, it is possible to improve a protein's intrinsic properties, such as thermal stability and enzymatic activity. nih.govbitesizebio.com For instance, replacing a natural amino acid with m-chlorotyrosine has been shown to increase the stability and enzymatic activity of beta-lactamase at higher temperatures. bitesizebio.com

Create novel biocatalysts : The introduction of UAAs can be used to engineer enzymes with enhanced or entirely new catalytic activities and selectivities, paving the way for novel biocatalytic reactions. researchgate.net

The primary method for incorporating UAAs into proteins involves the expansion of the genetic code. nih.gov This is often achieved by reassigning a codon, typically a stop codon like UAG (amber), to encode the desired UAA. nih.gov This process requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery, meaning the engineered synthetase specifically charges the engineered tRNA with the UAA, and this tRNA recognizes the reassigned codon. researchgate.netanu.edu.au

Role of the Bipyridine Moiety as a Versatile Chelating Ligand

The 2,2'-bipyridine (B1663995) (bpy) isomer is one of the most widely utilized ligands in coordination chemistry. nih.gov Its prominence stems from its nature as a robust, bidentate chelating ligand that readily forms stable complexes with a wide variety of metal ions. nih.govresearchgate.net The two nitrogen atoms of the bipyridine unit can coordinate to a metal center, forming a five-membered chelate ring, which enhances the stability of the resulting complex compared to coordination with monodentate ligands like pyridine (B92270) (the chelate effect). nih.gov

Key characteristics of the 2,2'-bipyridine moiety that contribute to its versatility include:

Strong Coordination Ability : Bipyridine is a neutral ligand that forms charged complexes with metal cations, a property that has been extensively used in the design and synthesis of metal-bipyridine complexes. researchgate.net

Redox Stability : The bipyridine ligand exhibits robust redox stability, making it suitable for applications in electrochemistry and photophysics. researchgate.net

Ease of Functionalization : The bipyridine scaffold can be readily modified with various substituents, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes. researchgate.netmdpi.com This tunability is crucial for designing catalysts, photosensitizers, and other functional materials. mdpi.com

The coordination of bipyridine to metal ions has been instrumental in the development of supramolecular chemistry, luminescent materials, and catalysis. nih.govresearchgate.net For example, ruthenium(II) complexes with bipyridine ligands are well-known for their photophysical properties and applications in sensors and organic light-emitting diodes (OLEDs). acs.orgyoutube.com

Overview of Research Trajectories for 3-(2,2'-Bipyridin-5-Yl)-L-Alanine

The unique structure of this compound (BpyAla) has positioned it at the intersection of unnatural amino acid chemistry and coordination chemistry, leading to several key research applications. The primary focus of research involving BpyAla is its use as a genetically encodable, metal-chelating building block for creating novel proteins with tailored functions. ebi.ac.uk

Artificial Metalloenzymes: A significant area of research is the creation of artificial metalloenzymes. By genetically incorporating BpyAla into a protein scaffold, a specific metal-binding site can be introduced. ebi.ac.uk Upon addition of a metal ion, such as copper(II), the protein is transformed into a metalloenzyme with catalytic activity. ebi.ac.ukacs.org For example, researchers have successfully used BpyAla to generate artificial metalloenzymes capable of catalyzing enantioselective Friedel-Crafts reactions. ebi.ac.uk Interestingly, the stereochemical outcome of the reaction could be influenced by the specific attachment strategy of the bipyridine moiety to the protein scaffold. ebi.ac.uk

Unnatural Endonucleases: Another innovative application has been the development of an unnatural endonuclease. By introducing BpyAla into the viral suppressor of RNA silencing protein p19, researchers created an enzyme that, upon copper binding, gains the ability to cleave non-coding RNAs like siRNA and microRNAs (miRNAs). ebi.ac.uk This engineered enzyme demonstrated the potential for therapeutic applications by targeting and depleting specific miRNAs, such as miR-122, a crucial host factor for the hepatitis C virus. ebi.ac.uk

Designed Metalloprotein Assemblies: Computational protein design has been used in conjunction with BpyAla to create self-assembling protein nanostructures. Researchers have successfully designed a homotrimeric protein that assembles around an iron(II) ion, which is coordinated by the bipyridine side chains of three BpyAla residues, one from each monomer, forming a [Fe(Bpy-ala)₃]²⁺ complex at the core. ebi.ac.uk X-ray crystallography confirmed that the resulting structure matched the computational design with near-atomic accuracy, demonstrating the power of this approach for creating precisely defined metal-mediated protein assemblies for potential photophysical applications. ebi.ac.uk

Protein Structure Studies: The metal-chelating properties of BpyAla have also been exploited for studying protein structure. By incorporating BpyAla into a protein and subsequently adding Cu(II), a paramagnetic spin-label is created. acs.org The resulting Cu(II)-spin label is compact and rigidly held within the protein structure. Using advanced spectroscopic techniques like electron paramagnetic resonance (EPR), the distances between two such labels can be accurately measured, providing valuable information about the protein's quaternary structure. acs.org

Table of Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂ | nih.gov |

| Molecular Weight | 243.26 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-3-([2,2'-bipyridin]-5-yl)propanoic acid | chemspider.com |

| Synonyms | BpyAla, (S)-α-Amino-[2,2′-bipyridine]-5-propanoic Acid | nih.govscbt.com |

| CAS Number | 1219368-79-2 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

146581-79-5 |

|---|---|

Molecular Formula |

C₁₃H₁₅Cl₂N₃O₂ |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

(2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |

InChI Key |

VWTQURBMIRJISI-JTQLQIEISA-N |

SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |

Appearance |

Off-White to Light Yellow SolidPurity:95% |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2 Bipyridin 5 Yl L Alanine

Strategies for Bipyridine Derivative Formation

The formation of the 2,2'-bipyridine (B1663995) scaffold is a critical first step in the synthesis of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine. Various cross-coupling reactions are employed to create the C-C bond linking the two pyridine (B92270) rings. The choice of method often depends on the availability of starting materials and desired substitution patterns. Common strategies include transition-metal-catalyzed reactions such as Suzuki, Stille, and Negishi couplings. nih.gov These methods are widely used due to their reliability and tolerance of various functional groups. nih.govmdpi.com

For instance, a key intermediate, methyl 2,2´-bipyridine-5-carboxylate, can be synthesized via a palladium-catalyzed coupling reaction. nih.gov In a specific example, 2-bromopyridine is coupled with a suitable boronic acid or organotin reagent containing the second pyridine ring with the desired carboxylate functionality.

| Coupling Reaction | Catalyst/Reagents | Advantages | Challenges |

| Stille Coupling | Pd catalyst (e.g., PdBr(Ph)(PPh₃)₂) | Mild reaction conditions, tolerance of many functional groups | Toxicity of organotin reagents |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | High reactivity and selectivity | Moisture and air sensitivity of organozinc reagents |

| Suzuki Coupling | Pd catalyst, Organoboron reagent | Commercially available and stable reagents, mild conditions | Base sensitivity of some substrates |

| Ullmann Coupling | Copper or Palladium catalyst | Useful for symmetrical bipyridines | Often requires harsh reaction conditions (high temperatures) mdpi.com |

In one documented synthesis, the bipyridine core is formed through the coupling of 2-trimethylstannylpyridine with methyl 6-chloronicotinate. This reaction is catalyzed by dichlorobis(triphenylphosphine)palladium(II) in refluxing m-xylene. nih.gov The reaction mixture, after heating, is processed to isolate the desired methyl 2,2´-bipyridine-5-carboxylate. nih.gov

Coupling Reactions for Alanine (B10760859) Residue Incorporation

Once the functionalized bipyridine core is synthesized, the next stage is the incorporation of the L-alanine residue. This is typically not a direct coupling of alanine itself but rather the attachment of a precursor that can be converted into the alanine side chain.

A common strategy involves the use of diethyl acetamidomalonate as a nucleophile. The synthesis proceeds in several steps:

Reduction of the Carboxylate : The methyl 2,2´-bipyridine-5-carboxylate is first reduced to the corresponding alcohol, (2,2´-bipyridin-5-yl)methanol. This transformation is often achieved using a reducing agent like sodium borohydride in a suitable solvent such as methanol. nih.gov

Halogenation of the Alcohol : The resulting alcohol is then converted to a more reactive halide, typically (2,2´-bipyridin-5-yl)methyl chloride. This is often done using thionyl chloride in a solvent like chloroform. nih.gov

Malonic Ester Synthesis : The bipyridyl methyl chloride is then reacted with a nucleophile, such as the sodium salt of diethyl acetamidomalonate. This reaction, a classic malonic ester synthesis, forms a new carbon-carbon bond and introduces the protected amino acid precursor. The reaction is typically carried out in an anhydrous solvent like ethanol. nih.gov

Hydrolysis and Decarboxylation : The final step is the hydrolysis of the ester and amide groups and subsequent decarboxylation to yield the final amino acid, this compound. This is achieved by heating the intermediate in a strong acid, such as hydrochloric acid. nih.gov

| Reaction Step | Reagents | Intermediate Product |

| Reduction | Sodium borohydride, Methanol | (2,2´-bipyridin-5-yl)methanol |

| Halogenation | Thionyl chloride, Chloroform | (2,2´-bipyridin-5-yl)methyl chloride |

| C-C Coupling | Diethyl acetamidomalonate, Sodium ethoxide, Ethanol | Diethyl 2-acetamido-2-((2,2'-bipyridin-5-yl)methyl)malonate |

| Hydrolysis & Decarboxylation | Hydrochloric acid (37%) | This compound |

This multi-step approach allows for the controlled construction of the final product with the desired stereochemistry at the alpha-carbon of the alanine residue.

Purification Methodologies for Research-Grade this compound

The purification of the final product is crucial to obtain research-grade material, free from starting materials, reagents, and byproducts from the synthesis. The purification strategy depends on the nature of the impurities present.

In some reported syntheses, the final product, this compound, is obtained after removing the hydrochloric acid from the final hydrolysis step and is used without further purification for applications like incorporation into proteins. nih.gov However, for other applications requiring higher purity, further purification steps are necessary.

Common purification techniques for amino acids and their derivatives include:

Crystallization : This is a common method for purifying solid compounds. The choice of solvent is critical to achieve good separation from impurities. For amino acids, aqueous solutions or mixtures of water and organic solvents are often used.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reversed-phase HPLC, is a powerful technique for the purification of amino acids and their derivatives. teledyneisco.comnih.gov A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). teledyneisco.com The use of a UV detector is effective for detecting the bipyridine moiety, which is UV-active. teledyneisco.com

Ion-Exchange Chromatography : Since amino acids are zwitterionic, ion-exchange chromatography can be a very effective purification method. The compound can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration of the buffer.

For research-grade material, a combination of these techniques may be employed to ensure the removal of all significant impurities. The purity of the final product is typically assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Advanced Strategies for Incorporating 3 2,2 Bipyridin 5 Yl L Alanine into Biomolecules

Genetic Code Expansion via Amber Stop Codon Suppression

Genetic code expansion is a sophisticated technique that allows for the co-translational incorporation of ncAAs into a growing polypeptide chain. nih.gov This is achieved by repurposing a stop codon, most commonly the amber stop codon (UAG), to encode for the ncAA. addgene.org This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery. nih.govmelnikovlab.com

Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The core of genetic code expansion lies in the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This pair must meet two critical criteria: the aaRS should exclusively aminoacylate its partner tRNA with the desired ncAA, and this tRNA should not be recognized by any of the host's endogenous synthetases. melnikovlab.com

For the incorporation of BpyAla, researchers have successfully engineered orthogonal aaRS/tRNA pairs. A notable example is the evolution of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl). nih.gov The native PylRS/tRNAPyl pair is naturally orthogonal in many organisms, including E. coli and mammalian cells. nih.govwhiterose.ac.uk Through directed evolution and rational design, the substrate specificity of PylRS can be altered to recognize and activate BpyAla, enabling its attachment to the tRNAPyl. This engineered tRNA, with its anticodon modified to recognize the UAG codon, then delivers BpyAla to the ribosome for incorporation into the protein of interest at the specified site. addgene.org

| Component | Description | Role in BpyAla Incorporation |

| Orthogonal aaRS | An engineered enzyme that specifically recognizes and activates the non-canonical amino acid. | The engineered PylRS recognizes and attaches BpyAla to its cognate tRNA. nih.gov |

| Orthogonal tRNA | A transfer RNA that is not recognized by endogenous synthetases and is specifically charged by the orthogonal aaRS. | The tRNAPyl is modified to have an anticodon that recognizes the amber stop codon (UAG) and delivers BpyAla to the ribosome. nih.gov |

| Amber Stop Codon (UAG) | A codon that normally signals the termination of translation. | Repurposed to encode for the incorporation of BpyAla at a specific site in the target protein's gene. addgene.org |

Applications in Protein Engineering and Biocatalysis

The genetic incorporation of BpyAla has opened up new avenues in protein engineering and biocatalysis. The bipyridine moiety of BpyAla can chelate a variety of metal ions, leading to the creation of artificial metalloenzymes with novel catalytic activities. ebi.ac.uk For instance, by incorporating BpyAla into a protein scaffold, researchers have created artificial enzymes capable of catalyzing reactions such as enantioselective Friedel-Crafts reactions. ebi.ac.uk

Furthermore, the precise placement of BpyAla within a protein allows for the construction of well-defined, metal-mediated protein assemblies. ebi.ac.uk This has been demonstrated through the computational design of a self-assembling homotrimeric protein where [Fe(BpyAla)3]2+ complexes form at the interface between monomers. X-ray crystallography confirmed the near-atomic-level accuracy of the designed assembly. ebi.ac.uk Such engineered protein architectures have potential applications in the development of new biomaterials and photophysical devices. ebi.ac.uk Another innovative application is the creation of an unnatural endonuclease by introducing BpyAla into the viral suppressor of RNA silencing protein p19. Upon copper binding, this engineered protein exhibits site-specific cleavage of non-coding RNAs like siRNA and miRNA. ebi.ac.uk

Bioconjugation Approaches for Site-Selective Incorporation

Bioconjugation offers an alternative and complementary strategy to genetic code expansion for the site-selective modification of proteins with BpyAla. nih.gov This approach involves the covalent attachment of a BpyAla derivative to a specific amino acid residue on the protein surface.

Covalent Attachment to Cysteine Residues

Cysteine residues are frequently targeted for bioconjugation due to the high nucleophilicity of their thiol side chains. nih.govmun.ca A common strategy for attaching BpyAla involves synthesizing a derivative of BpyAla that contains a reactive group capable of forming a covalent bond with the cysteine thiol. For example, 5-(bromomethyl)-2,2'-bipyridine (B8747334) can be used to alkylate cysteine residues, thereby introducing the bipyridine moiety at a specific site. nih.govrug.nl This method provides a straightforward way to incorporate a metal-chelating group into a protein.

| Reagent | Target Residue | Reaction Type | Resulting Linkage |

| 5-(bromomethyl)-2,2'-bipyridine | Cysteine | Nucleophilic substitution | Thioether bond |

Comparative Analysis of Different Attachment Strategies

Both genetic code expansion and bioconjugation have their distinct advantages and have been directly compared in the context of creating artificial metalloenzymes. ebi.ac.uk In one study, 2,2'-bipyridine (B1663995) (Bpy) was introduced into a protein scaffold at the same residue position using two different methods: genetic incorporation of BpyAla via amber stop codon suppression and covalent attachment of a bromomethyl-Bpy derivative to a cysteine residue. ebi.ac.uk

Interestingly, the resulting artificial metalloenzymes displayed a switch in enantiopreference in a Friedel-Crafts reaction. The enzyme created via genetic incorporation of BpyAla (SCP_Q111BpyAla) showed a selectivity of 72% ee for the (S)-enantiomer. ebi.ac.uk X-ray crystal structures of the copper-bound enzymes revealed that the different attachment strategies led to crucial differences in the orientation of the catalytic bipyridine moiety within the active site. ebi.ac.uk This structural divergence was responsible for stabilizing the transition state of the reaction in different ways, ultimately leading to the opposite enantioselectivity. ebi.ac.uk This highlights how the choice of incorporation strategy can have a profound impact on the function of the engineered biomolecule.

Coordination Chemistry of 3 2,2 Bipyridin 5 Yl L Alanine and Its Metal Complexes

Ligand Properties of the Bipyridine-Alanine Scaffold

The 3-(2,2'-Bipyridin-5-Yl)-L-Alanine molecule is a derivative of L-alanine, where a 2,2'-bipyridinyl group is attached at the 3-position. ebi.ac.uknih.gov This bifunctional nature is key to its utility in coordination chemistry. The 2,2'-bipyridine (B1663995) (bpy) unit is a well-established and robust bidentate chelating ligand, known for its ability to form stable complexes with a wide range of metal ions. researchgate.netnih.gov The two nitrogen atoms of the bipyridine ring system readily coordinate to a metal center. researchgate.net

Formation and Characterization of Transition Metal Complexes

The bipyridine moiety of this compound readily forms stable complexes with various transition metal ions. smolecule.com The incorporation of this unnatural amino acid into proteins has been shown to create high-affinity binding sites for divalent cations. ebi.ac.uknih.gov The resulting metal complexes are often characterized by their distinct spectroscopic and electrochemical properties. wikipedia.org

Copper(II) Complexes and Coordination Environment

Copper(II) complexes of ligands containing 2,2'-bipyridine and amino acids have been extensively studied. jocpr.commdpi.comresearchgate.net The incorporation of this compound into proteins serves as an effective anchor for Cu(II) ions, creating a compact spin-label for structural studies. nih.gov The resulting Cu(II) binding site exhibits high affinity. nih.gov In these complexes, the copper atom is typically found in a distorted square planar or square pyramidal geometry, coordinated to the two nitrogen atoms of the bipyridine and the amino and carboxylate groups of the alanine (B10760859) residue. researchgate.net The coordination environment around the copper(II) can be further influenced by the presence of other ligands or solvent molecules. urfu.ru

Iron(II), Cobalt(II), Zinc(II), and Nickel(II) Complexation

Beyond copper, this compound has been demonstrated to form complexes with a range of other divalent transition metals, including iron(II), cobalt(II), zinc(II), and nickel(II). ebi.ac.uk The introduction of BpyAla into a protein scaffold created a binding site capable of chelating these cations with high affinity, as evidenced by a dissociation constant (Kd) for Zn(II) of approximately 40 pM. ebi.ac.uk The formation of these complexes is often studied using techniques like X-ray crystallography and various spectroscopic methods. ebi.ac.ukjmest.org The electronic properties and spin states of these complexes, particularly for iron(II) and cobalt(II), are of significant interest. For instance, iron(II) complexes with similar tris-bipyridyl coordination spheres are typically low-spin. rsc.org

Applications in Biocatalysis and Artificial Metalloenzyme Design

Principles of Artificial Metalloenzyme (ArM) Development Utilizing 3-(2,2'-Bipyridin-5-Yl)-L-Alanine

The development of artificial metalloenzymes (ArMs) hinges on the precise placement of a synthetic metal cofactor within a host protein. This compound (BpyAla) is central to a sophisticated strategy that achieves this with remarkable precision. The fundamental principle is the in vivo incorporation of BpyAla into a protein's primary structure using genetic code expansion technologies, such as amber stop codon suppression. rsc.orgnih.gov This method allows researchers to replace a specific amino acid in a protein sequence with the unnatural amino acid BpyAla. nih.gov

Once incorporated, the bipyridine side chain of BpyAla acts as a high-affinity chelating ligand for various transition metal ions, such as copper (Cu²⁺), iron (Fe²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). ebi.ac.uknih.gov The addition of a metal salt to the BpyAla-containing protein results in the self-assembly of the artificial metalloenzyme. nih.gov This approach offers exquisite control over the location of the catalytic metal center, which is a significant advantage over other methods like covalent modification of residues such as cysteine or non-covalent supramolecular anchoring. rsc.orgnih.gov

The protein scaffold itself plays a crucial role by providing a defined and chiral "second coordination sphere" around the metal center. rsc.org This microenvironment, shaped by the surrounding amino acid residues, can influence substrate binding, stabilize transition states, and ultimately control the stereoselectivity of the catalyzed reaction, enabling the production of a specific enantiomer of a chiral molecule. nih.govrsc.org

Catalytic Transformations Mediated by BpyAla-Containing ArMs

The site-specific incorporation of BpyAla has enabled the engineering of artificial metalloenzymes capable of catalyzing a range of valuable chemical transformations with high selectivity.

A notable success of BpyAla-based ArMs is in catalyzing enantioselective Friedel-Crafts alkylations, a key carbon-carbon bond-forming reaction. Researchers have created copper-dependent ArMs by incorporating BpyAla into protein scaffolds like the Lactococcal multidrug resistance regulator (LmrR) and the human Steroid Carrier Protein (SCP). nih.govrsc.org

In one study, BpyAla was incorporated at different positions within the LmrR protein. The resulting Cu(II)-ArMs catalyzed the vinylogous Friedel-Crafts reaction between 5-methoxy-1H-indole and an α,β-unsaturated 2-acyl imidazole. nih.gov The position of the BpyAla residue was shown to be critical, directly influencing the enantioselectivity of the reaction. For instance, placing BpyAla at position M89 resulted in the formation of the (+)-enantiomer with 49% enantiomeric excess (ee), whereas incorporation at position F93 switched the preference to the (–)-enantiomer. nih.gov This demonstrates how the protein scaffold's chiral environment, relative to the catalytic site, dictates the stereochemical outcome. nih.govrug.nl

Similarly, ArMs based on the SCP scaffold were used to catalyze the Friedel-Crafts alkylation of 5-methoxy-1H-indole with 1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one. rsc.org The SCP_Q111BpyAla variant, where BpyAla replaced glutamine at position 111, achieved the highest enantioselectivity, producing the (S)-enantiomer with 72% ee. ebi.ac.ukrsc.org

Table 1: Performance of BpyAla-based ArMs in Enantioselective Friedel-Crafts Reactions This table presents a summary of results from various studies on Friedel-Crafts reactions catalyzed by artificial metalloenzymes containing this compound.

Click to view data

| Catalyst (Scaffold_Position) | Substrate 1 | Substrate 2 | Yield | Enantiomeric Excess (ee) | Enantiomer | Reference |

|---|---|---|---|---|---|---|

| LmrR_LM_N19X_Cu(II) | 5-methoxy-1H-indole | 1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one | 36% | 35% | (+) | nih.gov |

| LmrR_LM_M89X_Cu(II) | 5-methoxy-1H-indole | 1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one | 26% | 49% | (+) | nih.govrug.nl |

| LmrR_LM_F93X_Cu(II) | 5-methoxy-1H-indole | 1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one | 18% | 22% | (-) | nih.gov |

| SCP_Q111BpyAla_Cu(II) | 5-methoxy-1H-indole | 1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one | 42% | 72% | (S) | ebi.ac.ukrsc.org |

| SCP_A100BpyAla_Cu(II) | 5-methoxy-1H-indole | 1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one | 45% | 22% | (S) | rsc.org |

Beyond small molecule synthesis, BpyAla has been used to engineer proteins with novel bio-orthogonal functions. In a remarkable example, scientists imparted endonuclease activity to a protein that naturally lacks it. ebi.ac.uk By genetically incorporating the metal-chelating BpyAla into the viral suppressor of RNA silencing protein, p19, they created an unnatural enzyme. Upon addition of a metal cofactor, this engineered ArM was able to cleave internal phosphodiester bonds within non-coding RNAs, such as short interfering RNA (siRNA) and microRNAs (miRNAs), a function not present in the wild-type protein. ebi.ac.uk This work opens the door to creating bespoke nucleases for research and therapeutic applications.

The versatility of BpyAla-containing ArMs extends to another important carbon-carbon bond-forming reaction: the Michael addition. A novel copper-dependent artificial Michaelase (Cu_Michaelase) was developed by incorporating BpyAla into the LmrR protein scaffold. d-nb.inforesearchgate.netnih.gov This engineered enzyme was optimized through directed evolution for the asymmetric addition of 2-acetyl azaarenes to nitroalkenes. d-nb.infochemrxiv.org

The evolved Cu_Michaelase demonstrated exceptional catalytic efficiency, yielding various γ-nitro butyric acid derivatives, which are valuable precursors for pharmaceuticals. d-nb.inforesearchgate.net The reactions proceeded with excellent results, achieving yields of up to >99% and near-perfect enantioselectivities of up to 99% ee. d-nb.infonih.govrug.nl X-ray crystallography confirmed that the Cu(II) ion binds to the BpyAla residue within the protein, creating a well-defined active site. d-nb.infonih.gov This study highlights the power of combining genetic incorporation of unnatural amino acids with directed evolution to create highly efficient and selective biocatalysts for new-to-nature reactions. researchgate.netchemrxiv.org

Engineering Strategies for Modulating Catalytic Activity and Stereoselectivity

A key advantage of using BpyAla is the ability to fine-tune the resulting ArM's catalytic properties through established protein engineering techniques.

Protein Scaffold Selection and Modification

The choice of the host protein scaffold is a critical first step in the design of a BpyAla-based ArM. Scaffolds like myoglobin, LmrR, and SCP have been successfully used, each offering a unique pocket size, shape, and distribution of functional groups that can influence catalysis. nih.govrsc.org

Once a scaffold is chosen, significant modulation of catalytic activity and stereoselectivity can be achieved through several modification strategies:

Positional Scanning: As demonstrated in the Friedel-Crafts reactions with the LmrR scaffold, simply changing the site of BpyAla incorporation can have a profound impact on performance and can even invert the enantioselectivity of the reaction. nih.gov In the SCP scaffold, moving the BpyAla from position Q111 to A100 drastically reduced the enantioselectivity from 72% ee to 22% ee. ebi.ac.ukrsc.org

Site-Directed Mutagenesis (Alanine Scanning): To optimize an initial ArM design, researchers can perform mutagenesis on the amino acids surrounding the BpyAla-metal center. In a study using the SCP_Q111BpyAla catalyst, an alanine (B10760859) scanning approach was used to identify residues that impacted activity and selectivity. rsc.org Similarly, a mutagenesis study on the LmrR_LM_M89X ArM targeted nearby residues (N19, K22, H86, F93, and E107) to explore their role in catalysis and enhance the enzyme's performance. nih.govrug.nl This rational, structure-guided approach allows for the fine-tuning of the second coordination sphere to improve the catalyst. rsc.org

These engineering strategies, enabled by the genetic incorporation of BpyAla, underscore the immense potential for creating custom biocatalysts tailored for specific and challenging chemical transformations.

Structural Elucidation and Computational Design of 3 2,2 Bipyridin 5 Yl L Alanine Modified Biomolecules

X-ray Crystallography of BpyAla-Incorporated Proteins and Metalloenzymes

Crystal structures have confirmed that the genetic incorporation of BpyAla can be achieved with high fidelity, leading to well-defined electron density for the bipyridine side chain and the coordinated metal ion. rsc.orgnih.gov In a notable example, researchers successfully designed and crystallized an artificial metalloenzyme based on a steroid carrier protein (SCP) scaffold where BpyAla was incorporated to bind a copper ion. rsc.orgnih.gov The structure was determined to a resolution of 2.51 Å, providing a clear picture of the catalytic site. researchgate.netnih.gov Similarly, a computationally designed metalloprotein incorporating BpyAla to bind cobalt (Co²⁺) and nickel (Ni²⁺) was structurally validated, with the resulting crystal structures showing remarkable congruence with the computational model. acs.orgnih.gov

The primary utility of BpyAla is its capacity to act as a primary ligand for metal ions within a protein scaffold. acs.orgnih.gov X-ray crystallography has provided detailed insights into the coordination chemistry of these engineered sites.

In one study, a metal-binding site was computationally designed to have an octahedral coordination geometry. acs.orgebi.ac.uk The crystal structure of the resulting protein confirmed that the metal ion (Co²⁺ or Ni²⁺) was coordinated by the BpyAla residue, two natural amino acid side chains (an aspartic acid and a glutamic acid), and two water molecules, precisely matching the intended design. acs.orgnih.govresearchgate.net

In the case of the copper-containing artificial metalloenzyme SCP_Q111BpyAla, the crystal structure revealed the Cu(II) ion coordinated by the two nitrogen atoms of the BpyAla side chain, with a Cu-N bond distance of approximately 2 Å. rsc.org The coordination sphere was completed by four water molecules, resulting in a distinct octahedral arrangement. rsc.org Analysis of the crystallographic B-factors, which indicate atomic motion, showed that the BpyAla side chain and the bound Cu(II) ion were more rigid compared to alternative methods of attaching a bipyridine ligand. rsc.org This rigidity highlights the advantage of genetic incorporation for creating well-defined and pre-organized metal-binding sites.

| Protein Design | Metal Ion | Resolution (Å) | Coordination Geometry | Coordinating Ligands | Reference |

|---|---|---|---|---|---|

| MB_07 | Co²⁺ | 2.30 | Octahedral | BpyAla, E159, D184, Water | nih.gov |

| MB_07 | Ni²⁺ | N/A | Octahedral | BpyAla, E159, D184, Water | acs.orgnih.gov |

| SCP_Q111BpyAla | Cu(II) | 2.51 | Octahedral | BpyAla, 4 Water Molecules | rsc.orgnih.gov |

High-resolution crystal structures are critical for understanding how the protein environment influences the catalytic activity of the BpyAla-metal complex. The orientation of the catalytic pocket and the interactions that stabilize substrates are key determinants of reaction outcomes, particularly enantioselectivity. rsc.orgnih.gov

A compelling demonstration of this was provided by a study on artificial metalloenzymes designed for an enantioselective Friedel-Crafts reaction. researchgate.netchemrxiv.org By incorporating a bipyridine ligand at the same position (Q111) in the SCP scaffold using two different methods—genetic incorporation of BpyAla versus bioconjugation to a cysteine residue—researchers created two catalysts that produced opposite enantiomers of the product. nih.govresearchgate.net

The X-ray crystal structures of both enzymes bound to Cu(II) revealed the structural basis for this inversion of stereoselectivity. rsc.orgnih.gov In the BpyAla-containing enzyme, the bipyridine rings were wedged into a shallow pocket, creating a rigid catalytic center with a specific orientation. rsc.orgnih.gov This precise positioning was shown through computational analysis to stabilize the nucleophilic substrate on one side of the electrophile, leading to the preferential formation of the (S)-enantiomer with 72% enantiomeric excess. rsc.orgnih.goved.ac.uk This work underscores how crystallography, combined with catalytic screening and computational analysis, can unravel the intricate details of how the protein scaffold directs the reactivity of the embedded metal complex. nih.govnih.gov

| Enzyme Variant | Reaction | Yield (%) | Enantiomeric Excess (% ee) | Major Enantiomer | Reference |

|---|---|---|---|---|---|

| SCP_Q111BpyAla | Friedel-Crafts Alkylation | 42 | 72 | S | researchgate.netnih.gov |

| LmrR_LM_M89X-Cu(II) | Friedel-Crafts Alkylation | >99 | 30 | (+) | nih.gov |

| LmrR_LM_F93X-Cu(II) | Friedel-Crafts Alkylation | >99 | 14 | (-) | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, making it highly suitable for characterizing metalloproteins containing ions like copper(II). nih.govmarquette.edu By chelating a paramagnetic metal ion, the BpyAla side chain can be converted into a site-specific, intrinsic spin label, allowing for detailed conformational studies of the protein. rsc.org

The incorporation of BpyAla into a protein creates a specific binding site for paramagnetic metal ions such as Cu(II). nih.govrsc.org This process effectively constitutes site-directed spin labeling. rsc.org EPR spectroscopy is exceptionally sensitive to the coordination environment of the Cu(II) ion. nih.govrsc.org

The features of an EPR spectrum, such as the superhyperfine structure, can provide detailed information about the atoms ligated to the metal. nih.gov For a BpyAla-Cu(II) complex, EPR can be used to confirm the coordination of the copper ion to the two nitrogen atoms of the bipyridine ring. nih.gov Studies have shown that low-frequency EPR (e.g., L-band) is particularly effective at resolving these features and determining the number of coordinated nitrogen atoms, which can be challenging with traditional X-band EPR. nih.govmarquette.edu This capability allows researchers to verify the integrity of the engineered metal site in solution and study its electronic structure. marquette.edu

A major application of spin labeling in structural biology is the measurement of nanometer-scale distances within and between proteins. rsc.orgnih.gov Pulsed EPR techniques, most notably Double Electron-Electron Resonance (DEER), also known as Pulse Electron Double Resonance (PELDOR), can measure the magnetic dipole-dipole interaction between two paramagnetic centers. nih.gov This interaction is dependent on the distance between the two spins.

By introducing two spin labels into a protein, such as two BpyAla-Cu(II) sites or one BpyAla-Cu(II) site and another type of spin label, DEER experiments can provide precise distance distributions. nih.govpitt.edu These distance constraints are invaluable for defining the global fold of a protein, characterizing conformational changes upon substrate binding or interaction with other molecules, and determining the architecture of protein complexes. nih.govyoutube.com The use of a metal ion like Cu(II) as a spin label is advantageous because its coordination can significantly restrict its motion compared to traditional, more flexible nitroxide spin labels, potentially leading to more precise distance measurements. pitt.edu

Computational Protein Design Methodologies (e.g., Rosetta)

The creation of novel BpyAla-containing metalloproteins has been significantly accelerated by the use of computational protein design software, with Rosetta being a prominent example. acs.orgresearchgate.net These methods allow for the rational design of proteins with atomic-level accuracy, specifying not only the site of BpyAla incorporation but also the surrounding amino acid residues needed to support the desired structure and function. nih.govnih.gov

The Rosetta design methodology was successfully extended to handle the non-canonical amino acid BpyAla, treating it as a primary ligand for a metal ion during the design process. acs.orgebi.ac.uk This required creating new parameters for the unnatural amino acid, enabling the software to accurately model its conformational preferences and interactions. rosettacommons.org Using this extended methodology, researchers designed a buried metal binding site from scratch, programming the protein to form an octahedral coordination sphere around the metal ion using BpyAla and other specified residues. acs.orgnih.gov

The power of this approach was demonstrated when the computationally designed protein was produced and analyzed. Experimental characterization, including X-ray crystallography, revealed that the protein bound divalent cations like Co²⁺, Ni²⁺, and Zn²⁺ with high affinity and that its structure was nearly identical to the computational model. acs.orgnih.gov The root-mean-square deviation (RMSD) between the designed and crystal structures was as low as 0.9 Å over all atoms in the binding site, indicating exceptional accuracy. acs.orgnih.gov Such successes demonstrate that computational methods can effectively guide the design of complex functional sites using unnatural amino acids, paving the way for the creation of bespoke enzymes and biomaterials. rsc.orgresearchgate.net

De Novo Design of Metal-Binding Sites

The ability to genetically encode Bpy-Ala has facilitated the de novo design of metalloproteins with high precision. acs.org Computational methodologies, such as the Rosetta design software, have been extended to incorporate Bpy-Ala as a primary metal ligand, allowing for the design of sophisticated, buried metal-binding sites from scratch. acs.orgebi.ac.uk This approach represents a significant challenge, as it requires accurately specifying the location for Bpy-Ala incorporation as well as the orientation and identity of the surrounding amino acid residues. acs.org

In one notable study, researchers successfully designed a metalloprotein featuring a buried, octahedrally coordinated metal site. acs.org The design consisted of a single Bpy-Ala residue, two coordinating protein-based ligands, and two metal-bound water molecules. acs.org Initial designs highlighted the necessity of "buttressing" the Bpy-Ala residue with surrounding protein structure to ensure proper positioning and function. acs.org The resulting engineered protein demonstrated the ability to bind a range of divalent cations with high affinity. acs.orgebi.ac.uk X-ray crystal structures of the designed protein bound to cobalt (Co²⁺) and nickel (Ni²⁺) confirmed the accuracy of the computational model, with root-mean-square deviations (RMSDs) of 0.9 Å and 1.0 Å, respectively, when compared to the design. acs.org This level of accuracy showcases the power of combining computational design with unnatural amino acid mutagenesis to create novel metal-binding proteins. lbl.gov

Table 1: Characteristics of a De Novo Designed Metalloprotein Using Bpy-Ala| Parameter | Description | Reference |

|---|---|---|

| Design Methodology | Rosetta computational design software | acs.org |

| Unnatural Amino Acid | 3-(2,2'-Bipyridin-5-yl)-L-alanine (Bpy-Ala) | acs.org |

| Coordination Geometry | Octahedral | acs.org |

| Designed Ligands | 1x Bpy-Ala, 2x protein-based ligands, 2x water molecules | acs.org |

| Bound Divalent Cations | Co²⁺, Ni²⁺, Zn²⁺, Fe²⁺ | acs.org |

| Binding Affinity (Kd) | ~40 pM for Zn²⁺ | acs.orgebi.ac.uk |

| Structural Accuracy (RMSD) | 0.9 Å (for Co²⁺-bound), 1.0 Å (for Ni²⁺-bound) vs. design model | acs.org |

Prediction and Optimization of Protein Self-Assembly

The metal-chelating properties of Bpy-Ala serve as a powerful and programmable driving force for protein self-assembly. nih.gov By genetically incorporating Bpy-Ala at specific sites on a protein's surface, researchers can direct the formation of discrete oligomers and extended protein architectures upon the addition of metal ions. nih.govacs.orgnih.gov This method is robust and can be applied to various proteins without extensive sequence optimization of the protein-protein interface, as the metal-coordination interaction is the dominant force driving assembly. nih.gov

Computational design plays a crucial role in predicting and controlling these assemblies. The Rosetta methodology has been used to design a self-assembling homotrimeric protein where three Bpy-Ala residues from three separate monomers converge to form a central [Fe(Bpy-Ala)₃]²⁺ complex at the interface. ebi.ac.ukbakerlab.org X-ray crystallography of the resulting structure confirmed the design with near-atomic accuracy, showing an all-atom RMSD of approximately 1.4 Å between the design model and the crystal structure at the interface. bakerlab.org

The final structure of the assembly can be precisely tuned by controlling several factors. nih.govacs.orgnih.gov These include the number and geometric placement of Bpy-Ala residues within the protein monomer and the specific metal ion used. acs.orgnih.gov For example, introducing one Bpy-Ala into a monomeric protein led to the formation of dimers with Ni²⁺, while introducing three Bpy-Alas resulted in a large complex. acs.orgnih.gov Using a different metal ion, such as Cu²⁺, with a protein containing two Bpy-Ala residues resulted in the formation of a linear complex, demonstrating metal-specific control over the assembly's geometry. acs.orgnih.gov Furthermore, the length of these assemblies can be optimized by adjusting the stoichiometry of the metal to the protein. nih.gov These findings demonstrate that Bpy-Ala provides a specific chemical basis for creating diverse, functional, and tunable biomaterials through predictable, metal-mediated self-assembly. lbl.govnih.gov

Table 2: Control and Prediction of Protein Self-Assembly with Bpy-Ala| Bpy-Ala Sites per Monomer | Metal Ion | Resulting Assembly | Design Approach | Reference |

|---|---|---|---|---|

| 1 | Ni²⁺ | Dimer | Experimental | acs.orgnih.gov |

| 2 (varied angles) | Ni²⁺ / Cu²⁺ | Oligomers with different patterns; Linear complex with Cu²⁺ | Experimental | acs.orgnih.gov |

| 3 | Ni²⁺ | Large complex | Experimental | acs.orgnih.gov |

| 1 (at trimer interface) | Fe²⁺ | Designed Homotrimer (TRI_05) | Computational (Rosetta) | bakerlab.org |

| 1 (in a D3 homohexamer) | Various | 1D, 2D, and hierarchical architectures | Experimental | nih.gov |

Supramolecular Architectures and Materials Science Applications

Coordination-Driven Self-Assembly of BpyAla-Modified Proteins

The incorporation of the noncanonical amino acid BpyAla into proteins enables the construction of new macromolecular architectures through a process known as coordination-driven self-assembly. pnas.org This strategy leverages the strong and geometrically specific interactions between the bipyridine side chain of BpyAla and various metal ions. pnas.org When BpyAla is introduced into a protein sequence, the bipyridine group can act as a programmable "molecular glue," directing the assembly of protein monomers into larger, well-defined structures upon the addition of a suitable metal ion. pnas.orgnih.gov This method provides an exceptional level of control over the final assembly, a feature that is difficult to achieve with natural amino acids alone. nih.govnih.gov

A significant achievement in the use of BpyAla is the computational design and experimental realization of self-assembling homotrimeric proteins. pnas.orgnih.gov Researchers have successfully engineered proteins that, upon the addition of iron(II), spontaneously assemble into a C3-symmetric homotrimer. pnas.org In this design, a BpyAla residue from each of the three protein monomers converges to form a stable [Fe(BpyAla)₃]²⁺ complex at the core of the protein interface. pnas.orgnih.gov This metal complex acts as a nucleation site, driving the formation of the specific trimeric structure with high fidelity. pnas.org

The design process, guided by computational methodologies like Rosetta, has demonstrated near-atomic-level accuracy, with the final crystal structure of the assembly closely matching the computational model. pnas.orgnih.gov This highlights the power of combining genetic code expansion with computational protein design to create precisely specified metal-mediated protein assemblies. nih.gov The principle of using the bipyridine functional group to induce specific structures has also been demonstrated in simpler systems, where unstructured peptides containing Bpy have been shown to form three-helix bundles after the addition of metal ions. pnas.org

Table 1: Characteristics of a Computationally Designed BpyAla-Mediated Homotrimer

| Feature | Description | Reference |

|---|---|---|

| Assembly Type | Homotrimer (three identical protein units) | pnas.orgnih.gov |

| Key Components | Protein monomers, Genetically encoded BpyAla, Divalent metal cation (e.g., Fe²⁺) | pnas.org |

| Driving Force | Coordination-driven self-assembly | pnas.org |

| Core Structure | Octahedral [Fe(BpyAla)₃]²⁺ complex at the monomer interface | pnas.orgnih.gov |

| Symmetry | Threefold (C3) symmetry | pnas.org |

| Design Accuracy | ~1.4 Å RMSD between the design model and the X-ray crystal structure at the protein interface | nih.gov |

The supramolecular structures formed by BpyAla-modified proteins are highly tunable, allowing for the deliberate modulation of their properties and functions. nih.gov A key factor influencing the final assembly is the method used to incorporate the bipyridine moiety into the protein scaffold. nih.govrsc.orgnih.gov Studies comparing the direct genetic incorporation of BpyAla via stop codon suppression with the post-translational bioconjugation of a bipyridine group to a cysteine residue at the same site have revealed significant differences in the resulting artificial metalloenzymes. researchgate.netchemrxiv.orgresearchgate.net

For instance, in a steroid carrier protein (SCP) scaffold, placing BpyAla at residue Q111 resulted in an artificial copper enzyme that catalyzed a Friedel-Crafts reaction with a specific (S)-enantiopreference. rsc.orgnih.govresearchgate.net In contrast, when the bipyridine group was attached via a linker to a cysteine at the same Q111 position, the resulting enzyme favored the opposite (R)-enantiomer. nih.govresearchgate.net X-ray crystallography revealed that these different attachment strategies led to crucial differences in the orientation of the bipyridine's catalytic center, thereby altering the active site environment and switching the enantioselectivity. nih.govresearchgate.net This demonstrates that the precise positioning and flexibility of the BpyAla side chain are critical variables that can be tuned to control the function of the resulting supramolecular assembly. nih.govresearchgate.net The ability to create systems that exist near the stability boundary of different structures is a prerequisite for developing responsive materials. nih.gov

Table 2: Example of Tunability in BpyAla-Modified Artificial Enzymes

| Parameter | Method 1: Genetic Incorporation | Method 2: Bioconjugation | Reference |

|---|---|---|---|

| Scaffold | Steroid Carrier Protein (SCP) | Steroid Carrier Protein (SCP) | nih.govresearchgate.net |

| Modification Site | Q111BpyAla | Q111C-Bpy | nih.govresearchgate.net |

| Metal Ion | Copper(II) | Copper(II) | researchgate.net |

| Reaction | Friedel-Crafts Addition | Friedel-Crafts Addition | nih.gov |

| Catalytic Outcome | 72% ee, favors (S) enantiomer | Favors (R) enantiomer | rsc.orgnih.govresearchgate.net |

| Reason for Difference | Different orientation of the catalytic center due to distinct attachment strategies | Different orientation of the catalytic center due to distinct attachment strategies | nih.govresearchgate.net |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.comnih.gov The tunability of their pore size, geometry, and chemical functionality makes them highly promising for a range of applications. nih.govnih.gov

In MOF synthesis, the organic linker plays a crucial role in determining the final structure and properties of the material. mdpi.com Ligands containing bipyridine units are often used as auxiliary chelating agents to modulate the topology of the framework, enhance its stability and porosity, and introduce specific functionalities like luminescence or photocatalytic activity. mdpi.com The use of mixed-ligand systems is a powerful strategy for deliberately engineering MOF properties. d-nb.info

While specific MOFs using the entire 3-(2,2'-Bipyridin-5-Yl)-L-Alanine molecule as a primary linker are not yet widely documented in the reviewed literature, its structural components suggest significant potential. A BpyAla ligand could offer several advantages:

The bipyridine group can coordinate strongly to metal centers, forming the nodes of the framework. mdpi.com

The amino acid portion introduces chirality, which could be used to synthesize enantioselective catalysts or for chiral separations.

The inherent biocompatibility of an amino acid could be advantageous for biomedical applications. nih.gov The use of functional linkers is a key strategy to immobilize active sites and optimize interactions within the MOF pores. nih.gov

MOFs are recognized as exceptional materials for gas storage and separation due to their ultrahigh porosity, large surface areas, and tunable pore environments. nih.govnih.govrsc.org These features allow for the high-density storage of gases like hydrogen and methane (B114726) and enable the efficient separation of gas mixtures based on molecular sieving effects or differential host-guest interactions. nih.govresearchgate.net

The performance of a MOF in these applications is directly related to its structural and chemical characteristics, which are dictated by the metal nodes and organic linkers used in its synthesis. researchgate.net The incorporation of a functional ligand like BpyAla into a MOF structure could enhance its performance in several ways:

The nitrogen atoms in the bipyridine ring can act as basic sites, potentially increasing the affinity and selectivity for acidic gases like CO₂. researchgate.net

The precise control over pore size and functionality afforded by such a linker could optimize the framework for specific gas adsorption and separation tasks. nih.govresearchgate.net

The creation of specific binding sites within the pores can differentiate between gas molecules with greater subtlety than simple size exclusion. nih.gov

Table 3: General Properties of MOFs for Gas Storage & Separation

| Property | Relevance to Gas Applications | Potential Contribution of a BpyAla Ligand | Reference |

|---|---|---|---|

| High Porosity / Surface Area | Provides a large volume for gas molecules to adsorb, increasing storage capacity. | The linker's geometry would contribute to the overall framework porosity. | nih.govnih.gov |

| Tunable Pore Size | Allows for sieving of molecules based on size, enabling separation. | The length and rigidity of the BpyAla linker would help define the pore dimensions. | nih.gov |

| Functionalizable Pore Surface | Enables specific chemical interactions with gas molecules, enhancing selectivity. | The bipyridine and amino acid moieties would introduce specific chemical functionalities (e.g., basic sites, chirality). | mdpi.comnih.gov |

| Open Metal Sites | Can act as strong binding sites for certain gas molecules, improving adsorption enthalpy. | The coordination of the bipyridine unit to the metal center could influence the availability of open sites. | researchgate.net |

Emerging Research Avenues for 3 2,2 Bipyridin 5 Yl L Alanine

Expanding the Repertoire of Catalyzed Reactions

The incorporation of BpyAla into protein scaffolds is a key strategy for creating artificial metalloenzymes capable of catalyzing reactions not found in nature. ebi.ac.uknih.govrsc.org The bipyridine side chain acts as a defined docking site for transition metal ions, which then serve as the catalytic center. rsc.org This approach allows for the combination of the reactivity of transition metal catalysis with the high selectivity and specificity conferred by the protein environment. uzh.ch

Recent studies have demonstrated the successful application of this strategy. By incorporating BpyAla into a steroid carrier protein (SCP), researchers have developed novel copper-dependent artificial metalloenzymes. ebi.ac.uk These constructs have proven effective in catalyzing enantioselective Friedel-Crafts reactions. nih.govebi.ac.uk Notably, the method of attaching the bipyridine ligand to the protein scaffold can dramatically influence the reaction's outcome; using BpyAla at residue Q111 of the SCP scaffold resulted in the (S)-enantiomer with 72% enantiomeric excess. nih.govebi.ac.uk This highlights the precise control over stereochemistry that can be achieved through rational design.

Furthermore, the utility of BpyAla extends beyond enantioselective carbon-carbon bond formation. In a groundbreaking example, BpyAla was introduced into the viral suppressor of RNA silencing protein, p19. ebi.ac.uk This modification transformed the protein into an unnatural endonuclease capable of cleaving non-coding RNAs like siRNA and miRNA, a function that does not exist in nature. ebi.ac.uk These findings illustrate the potential of BpyAla to significantly broaden the scope of biocatalysis.

| Protein Scaffold | Incorporation Site | Metal Cofactor | Reaction Type | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Steroid Carrier Protein (SCP) | Q111 | Copper (Cu2+) | Friedel-Crafts Reaction | Achieved (S)-stereoselective control with 72% enantiomeric excess. | nih.govebi.ac.uk |

| p19 (Viral Suppressor of RNA Silencing) | Not Specified | Not Specified | Endonuclease Activity | Created an unnatural enzyme that cleaves non-coding RNAs (siRNA, miRNA). | ebi.ac.uk |

Development of Advanced Biosensing Platforms

The development of genetically encoded biosensors for detecting metal ions and other small molecules is a rapidly advancing field. nih.govrsc.orgnih.gov These sensors are powerful tools for visualizing and quantifying analytes in complex biological systems. nih.govrsc.org The core principle often involves a receptor domain that binds the target analyte, coupled to a reporter domain that produces a measurable signal, such as a change in fluorescence. nih.gov

While direct applications of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in published biosensors are still emerging, its inherent properties make it an ideal candidate for the rational design of such platforms. The bipyridine side chain is a well-established chelator for a variety of metal ions. nih.gov By incorporating BpyAla into a protein, it can serve as a highly specific, genetically encoded receptor for metal ions. nih.gov The binding of a metal ion to the BpyAla residue can induce a conformational change in the protein scaffold, which can be transduced into a fluorescent or electrochemical signal. Research has already demonstrated that the coordination of Ni²⁺ to a BpyAla-containing protein can be monitored by UV-vis spectroscopy, confirming the principle of detecting metal binding. nih.gov This concept is analogous to existing strategies that use other metal-chelating amino acids as building blocks for synthetic receptors that sense metal ions. nih.gov

Rational Design of Hybrid Functional Materials

The convergence of computational protein design and genetic code expansion has enabled the creation of sophisticated, self-assembling hybrid materials. This compound is central to this effort, acting as a programmable, metal-binding building block to drive the formation of highly ordered protein-metal nanostructures. ebi.ac.uk

Using computational methodologies like Rosetta, researchers have successfully designed proteins where BpyAla is strategically placed at monomer interfaces. ebi.ac.uk The addition of a specific metal ion then nucleates the self-assembly process, with the bipyridine side chains from multiple protein subunits coordinating around the metal to form a stable complex. ebi.ac.uk This approach was used to create a self-assembling homotrimer, where three protein monomers are precisely organized by an [Fe(Bpy-ala)₃]²⁺ complex at the interface. ebi.ac.uk X-ray crystallography confirmed that the final structure matched the computational design with near-atomic accuracy.

The versatility of this method has been further demonstrated by incorporating BpyAla into a D₃ symmetric homohexameric protein. nih.gov Depending on the specific site of BpyAla incorporation, the addition of metal ions can drive the formation of diverse architectures, including one-directional crystalline fibers, two-directional assemblies, and more complex hierarchical structures. nih.gov These protein-based materials retain their native enzymatic functions and exhibit enhanced thermal stability, showcasing a powerful method for creating functional biomaterials with tunable length and shape. nih.gov

| Protein Scaffold | Design Method | Metal Ion | Resulting Architecture | Key Feature | Reference |

|---|---|---|---|---|---|

| Computationally Designed Monomer | Rosetta | Fe2+ | Homotrimer | Self-assembly driven by [Fe(BpyAla)3]2+ complex formation at the interface. | ebi.ac.uk |

| D3 Homohexamer (PDB: 3N7Z) | Site-Directed Mutagenesis | Ni2+, Co2+, Fe2+ | 1D Fibers, 2D Arrays, Hierarchical Structures | Architecture is tunable based on BpyAla position and metal ion conditions. | nih.gov |

Exploration of Photoactive Metal Complexes within Protein Scaffolds

Transition metal complexes containing 2,2'-bipyridine (B1663995) are renowned for their rich photophysical and photochemical properties. ebi.ac.uk These properties typically arise from intense electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which often fall within the visible spectrum. lgcstandards.comebi.ac.uk By incorporating this compound into a protein, it becomes possible to create novel photoactive proteins where a precisely positioned metal complex can interact with the surrounding protein environment.

The protein scaffold can modulate the properties of the BpyAla-metal chromophore, potentially influencing its absorption and emission wavelengths, excited-state lifetimes, and quantum yields. This opens the door to designing proteins with light-harvesting capabilities or photocatalytic functions. uzh.ch Research has confirmed that proteins containing BpyAla can bind various divalent cations, and the resulting metalloproteins exhibit the characteristic spectroscopic signatures of bipyridine complexes, including π—π* and MLCT transitions. lgcstandards.com The ability to genetically encode the position of this photoactive complex provides a high degree of control, allowing for the systematic study of how the protein environment influences photochemical properties. This research avenue could lead to the development of new biomaterials for photophysical applications or artificial enzymes whose catalytic activity can be controlled by light. uzh.ch

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,2'-Bipyridin-5-Yl)-L-Alanine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves multi-step protocols, including solid-phase peptide synthesis (SPPS) or enzymatic resolution for stereochemical control. For example, β-picoline derivatives can undergo regioselective coupling with alanine precursors, followed by deprotection and purification. Enzymatic methods using stereoselective amidases or lipases may resolve racemic mixtures, ensuring enantiomeric purity . Key variables include pH (optimal range: 7–9), temperature (25–50°C), and choice of protecting groups (e.g., Boc or Fmoc) to minimize side reactions .

Q. What characterization techniques are essential for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm bipyridine-alanine linkage and stereochemistry (e.g., chemical shifts for aromatic protons: δ 8.2–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: 243.26 g/mol) and detects impurities .

- Circular Dichroism (CD) : Distinguishes L/D-enantiomers by monitoring Cotton effects at 220–260 nm .

- X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., octahedral Co²⁺ or Zn²⁺ binding) .

Advanced Research Questions

Q. How can computational methods like Rosetta be applied to design metalloproteins incorporating this compound?

- Methodological Answer : Rosetta’s de novo design protocol optimizes metal-binding sites by:

Scaffold Selection : Identifying protein backbones with cavities compatible with bipyridine-metal coordination.

Ligand Placement : Positioning Bpy-Ala to satisfy octahedral coordination geometry (e.g., 2.0–2.2 Å metal-ligand bond lengths).

Energy Minimization : Balancing van der Waals interactions and hydrogen-bond networks around the unnatural amino acid .

Example: A designed metalloprotein with Bpy-Ala achieved a Zn²⁺ dissociation constant () of ~40 pM, validated by ITC and crystallography .

Q. What challenges arise when incorporating this compound into proteins via genetic code expansion?

- Methodological Answer :

- Codon Suppression Efficiency : Amber stop codon (TAG) suppression in E. coli or yeast requires optimized orthogonal tRNA/synthetase pairs. Reported incorporation yields range from 10–30% .

- Structural Distortion : The bulky bipyridine moiety may disrupt local folding; compensatory mutations (e.g., Pro-to-Gly substitutions) can alleviate steric clashes .

- Metal Cofactor Stability : In vivo metalation requires buffered redox conditions (e.g., 1–5 mM Zn²⁺ or Fe²⁺ in growth media) .

Q. How does the bipyridine moiety enhance the compound’s utility in metal-organic frameworks (MOFs)?

- Methodological Answer : Bipyridine acts as a bidentate ligand, enabling stable coordination with transition metals (e.g., Zn²⁺, Fe²⁺). For MOF synthesis:

- Solvent Selection : Use DMF or DMSO to solubilize both the amino acid and metal salts.

- Linker Design : Covalent attachment of Bpy-Ala to terephthalate or trimesate backbones creates porous frameworks with applications in catalysis or gas storage .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported solubility values for this compound?

- Methodological Answer : Solubility varies with protonation state (pKa ~3.2 for carboxylate, ~9.8 for amine).

- Polar Solvents : Soluble in DMSO (≥50 mg/mL) but insoluble in hexane.

- pH Adjustment : Use 0.1 M HCl (for cationic form) or 0.1 M NaOH (anionic form) to enhance aqueous solubility .

Comparative Analysis of Structural Analogues

Key Research Recommendations

- Priority Studies : Investigate in vivo toxicity profiles (e.g., LD₅₀ in murine models) for therapeutic applications.

- Technical Optimization : Develop high-throughput screening for Bpy-Ala incorporation efficiency in synthetic biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.